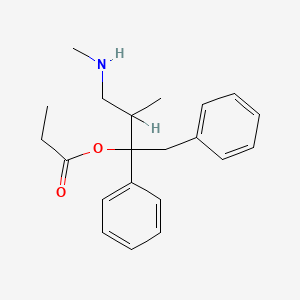
Norpropoxyphene
Descripción general
Descripción
Norpropoxyphene is a major metabolite of the opioid analgesic drug dextropropoxyphene . It is responsible for many of the side effects associated with the use of this drug, especially the unusual toxicity seen during dextropropoxyphene overdose .
Synthesis Analysis
This compound is primarily metabolized to this compound in humans through N-demethylation . In most methods, the analysis of this compound involves a strong base-catalyzed conversion to this compound amide to help improve the chromatography . The solution behavior of this compound in the presence and absence of base was examined by HPLC, LC/MS, and 1H NMR . The results support the formation of a cyclic intermediate in solution .
Molecular Structure Analysis
The molecular formula of this compound is C21H27NO2 . The molecular weight is 325.445 . The IUPAC name is (2S,3R)-3-Methyl-4-(methylamino)-1,2-diphenylbutan-2-yl propanoate .
Chemical Reactions Analysis
Propoxyphene and its major metabolite, this compound, have been quantitated in tissue specimens obtained from autopsies of people suspected of dying from propoxyphene overdosage . Gas-chromatographic determination of both propoxyphene and this compound is essential because the blood concentration of the parent drug should be about 1.0 mg/liter or greater to attribute a death to the drug .
Physical and Chemical Properties Analysis
This compound is an odorless, white crystalline solid with a bitter taste . It is very slightly soluble in water and soluble in methanol, ethanol, chloroform, and acetone .
Aplicaciones Científicas De Investigación
Detection in Breastfed Neonates : Norpropoxyphene, along with Dextropropoxyphene, has been studied for its presence in breastfed neonates. Using liquid chromatography-tandem mass spectrometry, researchers detected these compounds in the hair of both mothers and infants, highlighting the potential risks of breastfeeding while on medication (Rigourd et al., 2008).
Determination in Autopsy Material : this compound has been identified in various autopsy materials, indicating its potential use in forensic toxicology. A method for the simultaneous determination of Dextropropoxyphene and this compound in such materials has been developed, using gas-liquid chromatography (Christensen, 2009).
Detection in Human Urine : A study presented a method for measuring this compound in human urine using liquid chromatography-tandem mass spectrometry. This method helps in differentiating between this compound and its dehydrated rearrangement product, important for analytical quantitation in medical examinations (Crews et al., 2009).
Kinetics in Humans : The kinetics of Dextropropoxyphene and this compound were studied in healthy male subjects. This research provides insights into the elimination half-life and plasma clearance of these compounds, useful for understanding their behavior in the human body (Brøsen et al., 2004).
In Vitro Metabolism Studies : The metabolism of Propoxyphene, leading to this compound, has been explored in the rat liver. This study enhances the understanding of the metabolic pathways of this compound, which is vital for drug development and toxicity studies (Hermansson et al., 2009).
Cardio-respiratory Toxicity Studies : Research on the cardio-respiratory toxicity of this compound in rabbits indicates its impact on the cardiovascular system, differentiating its effects from those of Propoxyphene. Such studies are crucial for understanding the safety profile of the drug (Lund-Jacobsen, 2009).
Mecanismo De Acción
Norpropoxyphene acts as a weak agonist at OP1, OP2, and OP3 opiate receptors within the central nervous system (CNS) . This compound primarily affects OP3 receptors, which are coupled with G-protein receptors and function as modulators, both positive and negative, of synaptic transmission via G-proteins that activate effector proteins .
Safety and Hazards
Norpropoxyphene is responsible for many of the side effects associated with the use of dextropropoxyphene, especially the unusual toxicity seen during dextropropoxyphene overdose . It has weaker analgesic effects than dextropropoxyphene itself, but is a relatively potent pro-convulsant and blocker of sodium and potassium channels . This can lead to heart failure following even relatively minor overdoses .
Direcciones Futuras
Due to the risk of cardiac arrhythmias and overdose, possibly leading to death, dextropropoxyphene has been withdrawn from the market in Europe and the United States . The toxicity of norpropoxyphene makes dextropropoxyphene up to 10 times more likely to cause death following overdose compared to other similar mild opioid analgesics . Therefore, the use of dextropropoxyphene should be avoided where possible .
Propiedades
IUPAC Name |
[3-methyl-4-(methylamino)-1,2-diphenylbutan-2-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-4-20(23)24-21(17(2)16-22-3,19-13-9-6-10-14-19)15-18-11-7-5-8-12-18/h5-14,17,22H,4,15-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKACRWYHQXOSGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10273960 | |
| Record name | 3-Methyl-4-(methylamino)-1,2-diphenyl-2-butanyl propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10273960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3376-94-1, 66796-40-5 | |
| Record name | Norpropoxyphene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003376941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norpropoxyphene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066796405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-4-(methylamino)-1,2-diphenyl-2-butanyl propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10273960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Norpropoxyphene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





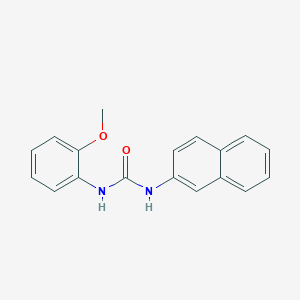
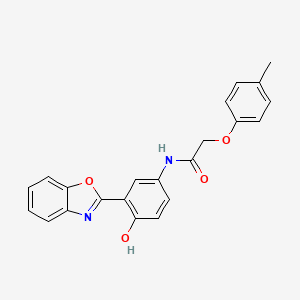
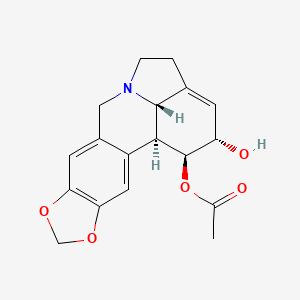
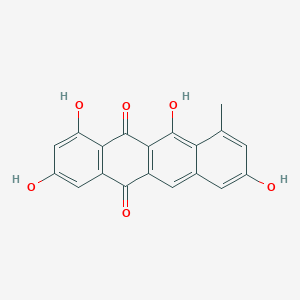
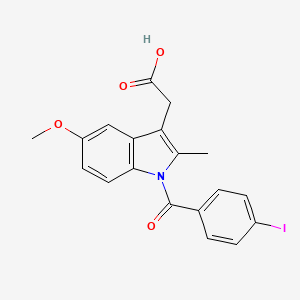
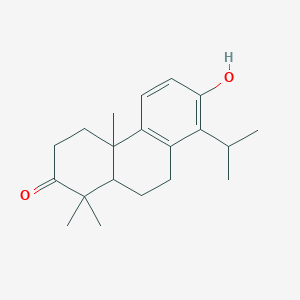
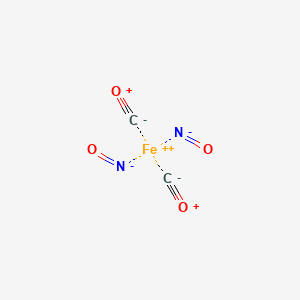


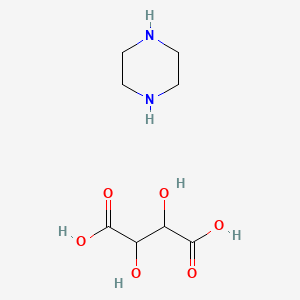
![N1-[3-(butylcarbamoyl)-5-(2,5-dihydro-1H-imidazol-2-yl)phenyl]-N4-[3-(butylcarbamoyl)-5-(4,5-dihydro-1H-imidazol-2-yl)phenyl]terephthalamide](/img/structure/B1212999.png)
